molecular formula C22H16F3N3O2 B125314 4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)- CAS No. 146824-84-2

4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)-

Cat. No.: B125314
CAS No.: 146824-84-2
M. Wt: 411.4 g/mol
InChI Key: MEDBYYVLGPWKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iomethin is a radioiodinated quinoline derivative known for its potential tumor-localizing activity. It is primarily used in the field of radiopharmaceuticals for the detection of ocular melanoma . The compound’s unique structure and properties make it a valuable tool in medical imaging and cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iomethin is synthesized through a series of chemical reactions involving quinoline derivatives. The key step in its preparation is the radioiodination of the quinoline ring.

Industrial Production Methods: The industrial production of Iomethin involves large-scale synthesis using automated systems to ensure precision and safety. The process typically includes the following steps:

    Preparation of Quinoline Derivatives: The starting material, quinoline, is modified to introduce functional groups that facilitate radioiodination.

    Radioiodination: The modified quinoline is subjected to radioiodination using iodine-125 under controlled conditions to ensure high yield and purity.

    Purification: The final product is purified using chromatographic techniques to remove any impurities and unreacted materials.

Chemical Reactions Analysis

Types of Reactions: Iomethin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert Iomethin into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives of quinoline.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Iomethin has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other radioiodinated compounds.

    Biology: Employed in the study of cellular uptake and localization of radiopharmaceuticals.

    Medicine: Utilized in the detection and imaging of ocular melanoma and other tumors.

    Industry: Applied in the development of new radiopharmaceuticals for diagnostic imaging.

Mechanism of Action

The mechanism of action of Iomethin involves its ability to localize in tumor tissues due to its radioiodinated quinoline structure. The iodine-125 isotope emits gamma radiation, which can be detected using imaging techniques. This allows for the precise localization of tumors. The molecular targets and pathways involved include the interaction of Iomethin with cellular receptors and transporters that facilitate its uptake into tumor cells .

Comparison with Similar Compounds

    Iodoquinoline Derivatives: These compounds share a similar quinoline structure with iodine substitution.

    Radioiodinated Compounds: Other compounds labeled with iodine-125 for tumor imaging.

Comparison: Iomethin is unique due to its specific radioiodinated quinoline structure, which provides high tumor localization efficiency. Compared to other iodoquinoline derivatives, Iomethin offers better imaging capabilities due to the presence of iodine-125. Additionally, its synthesis and purification methods ensure high purity and yield, making it a preferred choice in radiopharmaceutical applications .

Properties

CAS No.

146824-84-2

Molecular Formula

C22H16F3N3O2

Molecular Weight

411.4 g/mol

IUPAC Name

6-methyl-3-(quinolin-2-ylmethoxy)-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one

InChI

InChI=1S/C22H16F3N3O2/c1-14-11-20(29)21(27-28(14)18-7-4-6-16(12-18)22(23,24)25)30-13-17-10-9-15-5-2-3-8-19(15)26-17/h2-12H,13H2,1H3

InChI Key

MEDBYYVLGPWKFQ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCC3=NC4=CC=CC=C4C=C3

Canonical SMILES

CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCC3=NC4=CC=CC=C4C=C3

146824-84-2

Origin of Product

United States

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